2-Chloro-6-iodopyridin-3-amine

Catalog No.
S889340
CAS No.
1032507-20-2
M.F
C5H4ClIN2
M. Wt
254.455
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-iodopyridin-3-amine

CAS Number

1032507-20-2

Product Name

2-Chloro-6-iodopyridin-3-amine

IUPAC Name

2-chloro-6-iodopyridin-3-amine

Molecular Formula

C5H4ClIN2

Molecular Weight

254.455

InChI

InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2

InChI Key

LXHPKNMJRJBWRP-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)Cl)I

2-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and iodine atoms, as well as an amine group. Its molecular formula is C5H4ClIN2C_5H_4ClIN_2 and it has a molecular weight of approximately 254.46 g/mol. The compound typically appears as a crystalline solid and exhibits unique electronic properties due to the presence of electronegative halogens, which significantly influence its reactivity and interactions in

Due to the lack of specific data, it's important to consider general safety precautions when handling halopyridines. These compounds may exhibit irritating, corrosive, or harmful effects []. Always consult safety data sheets (SDS) for specific handling procedures and wear appropriate personal protective equipment (PPE) when working with unknown compounds.

  • Nucleophilic Aromatic Substitution: The chlorine atom, being more reactive than iodine, can be selectively substituted in reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Substitution: The iodine atom serves as a good leaving group in electrophilic substitution reactions, which facilitates the formation of new compounds through cross-coupling methodologies .
  • Formation of Carbon-Nitrogen Bonds: The amine group acts as a nucleophile, engaging in reactions that form carbon-nitrogen bonds, crucial for synthesizing heterocyclic compounds used in pharmaceuticals .

Research indicates that 2-Chloro-6-iodopyridin-3-amine exhibits biological activity that makes it a candidate for drug development. It has been studied for its potential effects on various biological systems, including its role as an inhibitor of specific cytochrome P450 enzymes, which are important in drug metabolism . Additionally, compounds with similar structures have shown diverse biological activities, including antimicrobial and anticancer properties.

Several methods exist for synthesizing 2-Chloro-6-iodopyridin-3-amine:

  • Halogenation Reactions: The compound can be synthesized through halogenation of pyridine derivatives, followed by amination.
  • Nucleophilic Substitution Reactions: Starting materials such as 6-bromo-pyridin-3-amine can be subjected to nucleophilic substitution with iodide and chloride sources to yield the desired compound.
  • Multi-step Synthetic Routes: Advanced synthetic methods may involve multiple steps including the formation of intermediates that are subsequently converted into 2-Chloro-6-iodopyridin-3-amine through selective reactions.

2-Chloro-6-iodopyridin-3-amine serves various applications in:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of drug candidates due to its ability to form complex heterocycles.
  • Agrochemicals: The compound is also explored for use in developing herbicides and pesticides.
  • Material Science: Its unique properties make it useful in creating advanced materials with specific electronic characteristics .

Studies on 2-Chloro-6-iodopyridin-3-amine have focused on its interactions with various biological targets. Notably, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant implications for pharmacokinetics and drug-drug interactions . Additionally, its reactivity patterns provide insights into how it might interact with other biomolecules.

Several compounds share structural similarities with 2-Chloro-6-iodopyridin-3-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Chloro-2-iodopyridin-3-amine400777-06-20.67
2-Iodo-6-methylpyridin-3-amine1211596-30-30.73
6-Chloro-4-methylpyridin-3-amine66909-38-40.65
2-Chloro-6-(trifluoromethyl)pyridin-3-am117519-09-20.66
2-Chloro-pyridinyl derivativesVariousVaries

XLogP3

1.8

Wikipedia

2-Chloro-6-iodopyridin-3-amine

Dates

Modify: 2023-08-15

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